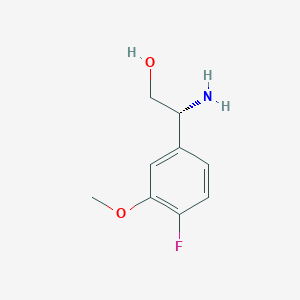

(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL

Description

(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL is a chiral β-amino alcohol derivative featuring a phenyl ring substituted with fluorine at the para-position and methoxy at the meta-position. The R-configuration at the aminoethanol moiety confers stereospecificity, critical for interactions in biological systems. Key properties inferred from analogs include a predicted pKa ~12.34 (weak base) and moderate hydrophilicity due to the hydroxyl and amino groups .

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H12FNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |

InChI Key |

MQQGYNUSVXELEJ-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](CO)N)F |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)N)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves stereoselective routes to introduce the chiral amino alcohol functionality onto the 4-fluoro-3-methoxyphenyl moiety. Common approaches include:

- Epoxide ring opening of chiral or substituted epoxides by amines or ammonia sources.

- Enzymatic or chemoenzymatic resolution or asymmetric synthesis from phenylalanine derivatives.

- Multi-step sequences involving boronic acid intermediates and Suzuki coupling for aromatic substitution patterns.

Epoxide Ring Opening Method

One documented approach involves the reaction of substituted epoxides with ammonia or amines under controlled conditions to yield the amino alcohol with retention of stereochemistry. For example, 2-(4-methoxyphenyl)-2-phenyloxirane was reacted at 60 °C for 12 hours, followed by extraction and chromatographic purification to isolate amino alcohol products in moderate yields (~43-58%).

This method typically involves:

- Preparation of the epoxide intermediate bearing the aromatic substituent.

- Nucleophilic ring opening by ammonia or amine nucleophiles.

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures.

Enzymatic and Chemoenzymatic Synthesis

Recent advances have demonstrated the use of multi-enzyme cascades for the stereoselective synthesis of enantiopure amino alcohols from amino acid precursors such as L-phenylalanine. In one study, a two-pot, four-step enzymatic cascade converted L-phenylalanine to (R)-1-phenylethane-1,2-diol, which was subsequently transformed into (R)-phenylethanolamine with high enantiomeric excess (>99.9%) and isolated yields up to 92%.

Key features of this method include:

- Use of lyophilized E. coli whole-cells expressing tyrosine ammonia lyase.

- pH control and cofactor regeneration systems (e.g., formate dehydrogenase for NADH recycling).

- Mild reaction conditions (30 °C, neutral to slightly basic pH).

- High stereoselectivity and purity confirmed by HPLC and NMR.

This enzymatic approach can be adapted to fluorinated and methoxylated phenylalanine derivatives to yield the target amino alcohol with the desired (2R)-configuration.

Boronic Acid Intermediates and Suzuki Coupling

A patented method for related fluorinated aromatic amine derivatives involves:

- Formation of boronic acid intermediates from fluorobenzyl carbamate derivatives.

- Suzuki coupling with halogenated pyridine derivatives to install the aromatic substituent.

- Subsequent hydrogenation to reduce pyridine rings to piperidine or amino alcohol structures.

Although this patent focuses on carbamate derivatives, the methodology can be adapted for preparing fluorinated amino alcohols by selecting appropriate boronic acid and coupling partners.

Comparative Table of Preparation Methods

Analytical and Purification Considerations

- Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Stereochemical purity is confirmed by chiral HPLC or derivatization followed by HPLC.

- Structural confirmation uses ^1H NMR, ^13C NMR, and mass spectrometry.

- Enzymatic methods often require cofactor recycling and pH adjustments to maintain enzyme activity.

Summary of Research Findings

- The epoxide ring opening method provides a classical chemical approach to the amino alcohol but with moderate yields and stereoselectivity.

- Enzymatic cascades offer superior stereochemical control and higher yields, representing a sustainable and green chemistry alternative.

- Suzuki coupling and boronic acid intermediates enable complex aromatic substitutions but are more suited for advanced intermediates than direct amino alcohol synthesis.

- The choice of method depends on scale, desired stereochemistry, available starting materials, and equipment.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.

Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorine atom can enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

(A) Positional Isomers

(2R)-2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-OL (CAS 1213166-36-9) Substituents: 2-Fluoro, 4-methoxy (vs. 4-fluoro, 3-methoxy in target). Properties: Molar mass = 185.2 g/mol; predicted boiling point = 318.3°C .

(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL (CAS 1212981-84-4) Substituents: 5-Fluoro, 3-methoxy. Impact: The 5-fluoro position may disrupt π-stacking or hydrogen bonding compared to 4-fluoro. Synthesis: Likely requires regioselective fluorination strategies .

(B) Functional Group Variants

(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS 1394822-93-5) Substituents: Trifluoromethyl replaces methoxy at 3-position. Impact: Increased lipophilicity (logP ~2.5 estimated) and electron-withdrawing effects enhance metabolic stability but may reduce aqueous solubility. Properties: Molar mass = 259.63 g/mol; stored under inert gas due to hygroscopicity .

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-OL (CAS 1213463-79-6) Substituents: 4-Chloro, 2,5-difluoro. Impact: Chlorine’s electronegativity and larger atomic radius may enhance receptor binding but increase toxicity risks.

Enantiomeric and Salt Forms

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride (CAS 2177259-39-9) Configuration: S-enantiomer (vs. R in target). Properties: Molar mass = 221.656 g/mol; hydrochloride salt improves solubility (aqueous) but may alter bioavailability. Safety: GHS07 warnings (H302, H315, H319, H335) indicate irritant properties .

Research Implications

- Stereochemistry : The R-configuration in the target compound likely offers superior enantioselective binding in chiral environments (e.g., enzyme active sites) compared to S-forms .

- Synthetic Challenges : Yields for related compounds (e.g., 52% in ) highlight the need for optimized coupling or protection strategies .

Biological Activity

(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL, also known as (R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride, is a compound characterized by its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. This compound has gained attention in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C9H12FNO2

- Molecular Weight : 185.20 g/mol

- CAS Number : 1213004-13-7

Structural Formula

The structural representation of the compound is as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may:

- Bind to Active Sites : It can interact with the active sites of various enzymes and receptors, potentially inhibiting or modulating their functions.

- Influence Signaling Pathways : The compound may alter signaling pathways by binding to proteins involved in cellular communication.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example:

-

Cytotoxicity Studies : Compounds with fluoro-, methoxy-, and amino substitutions have shown promising results in inhibiting cancer cell proliferation. In vitro studies on human breast and colon cancer cell lines reported low micromolar GI50 values for certain derivatives .

Compound Cell Line GI50 (µM) Compound A MDA-MB-468 < 10 Compound B HT29 < 15 - Mechanism Insights : The presence of the methoxy group enhances the lipophilicity of the compound, which may improve cellular uptake and bioavailability, leading to enhanced anticancer effects .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects:

- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of various derivatives of aminophenols, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, particularly those resistant to conventional therapies.

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of structurally similar compounds in models of neurodegeneration. The findings suggested that these compounds could effectively inhibit AChE, providing a basis for further exploration in Alzheimer's disease treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for (2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL, and what key intermediates are involved?

- Methodological Answer : A common approach involves reductive amination of the ketone precursor, 2-(4-fluoro-3-methoxyphenyl)ethan-1-one, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF). Chiral resolution via enzymatic catalysis or asymmetric hydrogenation may be required to isolate the (R)-enantiomer. Key intermediates include the Schiff base formed during amination, which is subsequently reduced to the amino alcohol. Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates are critical .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer : X-ray crystallography provides definitive stereochemical confirmation, as demonstrated for structurally similar fluorophenyl compounds . Chiral HPLC with a cellulose-based stationary phase resolves enantiomers, while ¹H/¹³C NMR (with COSY and NOESY) identifies spatial arrangements. Mass spectrometry (HRMS) validates molecular weight, and polarimetry quantifies optical rotation. For purity, differential scanning calorimetry (DSC) detects polymorphic impurities .

Q. How does the fluorine and methoxy substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing fluorine enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. The methoxy group modulates lipophilicity and hydrogen-bonding capacity, affecting target binding (e.g., serotonin receptors). Structure-activity relationship (SAR) studies should compare analogues with halogen/methoxy substitutions at positions 3 and 4 to optimize selectivity and potency .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound?

- Methodological Answer : Racemization is minimized by avoiding high temperatures (>40°C) and strongly acidic/basic conditions. Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., transaminases) ensures enantioselectivity. In-process monitoring via chiral HPLC identifies racemization hotspots. For scale-up, continuous flow systems with precise temperature control improve reproducibility .

Q. How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity data for derivatives of this compound?

- Methodological Answer : Cross-validate docking results using multiple software (AutoDock Vina, Schrödinger Glide) and force fields (AMBER, CHARMM). Account for solvent effects (explicit water models) and tautomeric states in simulations. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Co-crystallization of the compound with target proteins (e.g., kinases) provides direct interaction maps .

Q. What safety protocols are critical for handling this compound, given its acute toxicity risks?

- Methodological Answer : Adhere to GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use NIOSH-approved respirators and nitrile gloves in ventilated fume hoods. Store in amber glass under nitrogen at 2–8°C to prevent degradation. Spills require neutralization with 10% acetic acid and absorption via vermiculite. Waste must be incinerated in EPA-approved facilities with halogen scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.